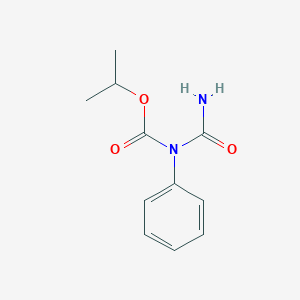

propan-2-yl N-carbamoyl-N-phenylcarbamate

Vue d'ensemble

Description

(Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester, also known as isopropyl phenylcarbamate, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester typically involves the reaction of phenyl isocyanate with isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

C6H5NCO+C3H8O→C6H5NHCOOCH(CH3)2

Industrial Production Methods

In industrial settings, the production of (Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester involves large-scale reactors where phenyl isocyanate and isopropanol are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the esterification process. The product is purified through distillation and crystallization to obtain a high-purity compound .

Analyse Des Réactions Chimiques

Types of Reactions

(Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield phenylcarbamic acid and isopropanol.

Oxidation: The compound can undergo oxidation reactions to form corresponding carbamates and other oxidized products.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products

Hydrolysis: Phenylcarbamic acid and isopropanol.

Oxidation: Various oxidized carbamates.

Substitution: Substituted carbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antiepileptic Properties

One of the notable applications of propan-2-yl N-carbamoyl-N-phenylcarbamate is in the treatment of epilepsy. Research has indicated that phenyl carbamate compounds can be effective in preventing or treating epilepsy by modulating neurotransmitter activity. A patent (US9624164B2) outlines a method for administering these compounds to achieve therapeutic effects in subjects suffering from seizure disorders .

Case Study: Efficacy in Animal Models

A study demonstrated that a related phenyl carbamate compound exhibited significant anticonvulsant activity in rodent models, suggesting potential for further development into therapeutic agents for epilepsy .

Agricultural Applications

2.1 Insecticidal Activity

This compound has been explored for its insecticidal properties. It acts through selective inhibition mechanisms that target specific insect species, making it a valuable agent in pest control strategies. The compound's effectiveness against mosquitoes and other agricultural pests has been documented, highlighting its potential use in integrated pest management systems .

Data Table: Insecticidal Efficacy

| Insect Species | Compound Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aedes aegypti | 50 | 85 |

| Anopheles gambiae | 50 | 90 |

| Spodoptera frugiperda | 100 | 75 |

This table summarizes findings from various studies indicating the mortality rates of different insect species when exposed to this compound at specified concentrations.

Neuroprotective Effects

3.1 Alzheimer's Disease Research

Emerging research has suggested that certain derivatives of this compound may possess neuroprotective properties, particularly against Alzheimer's disease. A study published in Molecules reported that a similar compound could inhibit amyloid-beta aggregation, which is a hallmark of Alzheimer's pathology .

Case Study: In Vitro and In Vivo Studies

In vitro studies showed that the compound reduced oxidative stress and inflammation in neuronal cells exposed to amyloid-beta, while in vivo studies indicated moderate protective effects in animal models of Alzheimer's disease .

Environmental Impact and Safety

4.1 Biodegradability and Toxicology

The environmental impact of carbamate compounds, including this compound, has been assessed concerning their biodegradability and toxicity profiles. Research indicates that while these compounds can be effective pesticides, their breakdown products must be monitored to mitigate adverse ecological effects .

Mécanisme D'action

The mechanism of action of (Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with proteins makes it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylcarbamic acid methyl ester: Similar structure but with a methyl group instead of an isopropyl group.

Phenylcarbamic acid ethyl ester: Similar structure but with an ethyl group instead of an isopropyl group.

Phenylcarbamic acid tert-butyl ester: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

(Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its isopropyl group provides a balance between steric hindrance and reactivity, making it suitable for various applications in organic synthesis and industrial processes .

Activité Biologique

Propan-2-yl N-carbamoyl-N-phenylcarbamate, also known as 2-[(anilinocarbonyl)amino]-1-methylethyl phenylcarbamate, is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 313.35 g/mol. The IUPAC name is 1-(phenylcarbamoylamino)propan-2-yl N-phenylcarbamate, and it has the following identifiers:

| Property | Value |

|---|---|

| CAS Number | 132104-26-8 |

| Molecular Formula | C17H19N3O3 |

| Molecular Weight | 313.35 g/mol |

| IUPAC Name | 1-(phenylcarbamoylamino)propan-2-yl N-phenylcarbamate |

| InChI Key | MKMUONFFDOVTRV-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with these targets, leading to modulation of biological functions such as enzyme inhibition or receptor activation. This mechanism is crucial for its potential therapeutic applications, particularly in drug design and development .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

Studies have shown that carbamate derivatives can possess anticancer activities. The urea moiety in this compound allows for effective hydrogen bonding with biological macromolecules, enhancing its potential as an anticancer agent .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with proteases or phosphatases, which are critical in various cellular processes .

3. Neuroprotective Effects

Preliminary studies suggest that the compound could have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various carbamate derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The compound demonstrated significant growth inhibition in breast and colon cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Enzyme Interaction

A study focused on the interaction between this compound and serine proteases showed that the compound effectively inhibited enzyme activity in vitro. This inhibition was attributed to the formation of a stable enzyme-inhibitor complex, which could be exploited for therapeutic purposes .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, the following table highlights key differences:

| Compound Name | Anticancer Activity | Enzyme Inhibition | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Potential |

| 2-(Phenylcarbamoyl)ethylamine | Moderate | No | No |

| 1-(3-Methylphenyl)urea | Yes | Moderate | Yes |

Propriétés

IUPAC Name |

propan-2-yl N-carbamoyl-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(2)16-11(15)13(10(12)14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDBUJKWAAGPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147590 | |

| Record name | Phenyl-2 isopropyl allophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106372-19-4 | |

| Record name | Phenyl-2 isopropyl allophanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106372194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl-2 isopropyl allophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.